5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
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Overview
Description
5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a molecular formula of C23H24N2O5S. This compound is known for its unique structural features, which include a diazinane ring and a tert-butylphenoxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves multiple steps. One common method includes the reaction of 4-tert-butylphenol with ethylene oxide to form 4-tert-butylphenoxyethanol. This intermediate is then reacted with 3-ethoxybenzaldehyde to produce the corresponding benzylidene derivative. The final step involves the cyclization of this derivative with thiourea under acidic conditions to form the diazinane ring .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butylphenoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products retain the core diazinane structure but exhibit different functional groups, leading to diverse chemical properties .
Scientific Research Applications
5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is used in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 5-[[4-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
- 5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
- 2,4-Di-tert-butylphenol
Uniqueness
What sets 5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE apart from similar compounds is its unique combination of a diazinane ring and a tert-butylphenoxy group. This structural feature imparts distinct chemical properties, making it valuable for specific research applications .
Properties
IUPAC Name |
5-[[4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-5-30-21-15-16(14-19-22(28)26-24(33)27-23(19)29)6-11-20(21)32-13-12-31-18-9-7-17(8-10-18)25(2,3)4/h6-11,14-15H,5,12-13H2,1-4H3,(H2,26,27,28,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYQBQORXHTXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCCOC3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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